N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide
Overview
Description
N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol It is known for its unique structure, which includes a tetrahydro-2H-pyran-4-yloxy group attached to an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide typically involves the reaction of hydroxylamine with an appropriate oxan-4-yloxy derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-yloxy derivatives.
Reduction: Reduction reactions can convert the ethanimidamide moiety into different functional groups.
Substitution: The oxan-4-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yloxy ketones, while reduction could produce oxan-4-yloxy amines .
Scientific Research Applications
N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an enzyme inhibitor or drug precursor.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The oxan-4-yloxy group may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-2-(tetrahydro-2H-pyran-4-yloxy)ethanimidamide: This compound has a similar structure but with slight variations in the substituents.
N’-hydroxy-2-(oxan-4-yloxy)ethanamide: A closely related compound with a different functional group attached to the ethanimidamide moiety.
Uniqueness
N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-7(9-10)5-12-6-1-3-11-4-2-6/h6,10H,1-5H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJMGLXVCBZYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1OC/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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